N-[1-[2-(2-ethylanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide
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Overview
Description
N-[1-[2-(2-ethylanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide is a complex organic compound that features a piperidine ring, an aniline derivative, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(2-ethylanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving appropriate precursors.
Attachment of the Aniline Derivative: The aniline derivative is introduced through a substitution reaction, where the ethylaniline is reacted with a suitable electrophile.
Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the piperidine-aniline intermediate through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(2-ethylanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aniline and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-[2-(2-ethylanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[2-(2-ethylanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidinones and spiropiperidines share structural similarities with the piperidine ring.
Aniline Derivatives: Ethylaniline and other substituted anilines are structurally related to the aniline moiety in the compound.
Furan Derivatives: Compounds containing the furan ring, such as furfural and furfuryl alcohol, are similar to the furan moiety.
Uniqueness
N-[1-[2-(2-ethylanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide is unique due to its combination of these three distinct moieties, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[1-[2-(2-ethylanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-16-6-4-5-7-19(16)23-20(25)14-24-11-8-17(9-12-24)22-21(26)18-10-13-27-15(18)2/h4-7,10,13,17H,3,8-9,11-12,14H2,1-2H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXDHMUMILBJPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCC(CC2)NC(=O)C3=C(OC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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